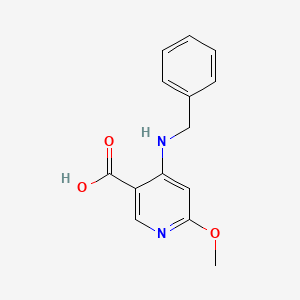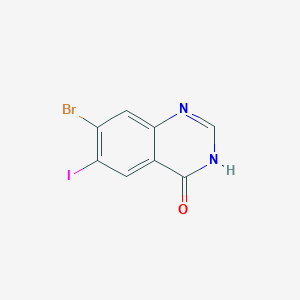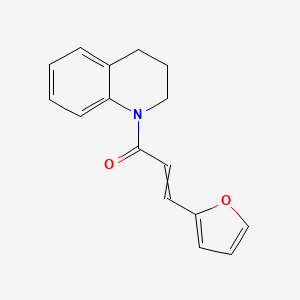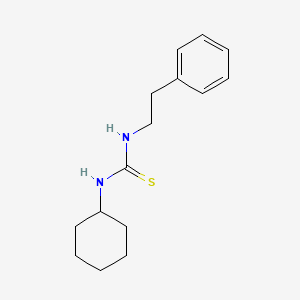![molecular formula C12H8N2O5 B12459426 Bis[m-nitrophenyl]ether CAS No. 38490-83-4](/img/structure/B12459426.png)
Bis[m-nitrophenyl]ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitro-3-(3-nitrophenoxy)benzene is an aromatic compound characterized by the presence of two nitro groups and an ether linkage between two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
1-Nitro-3-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the nitration of phenol derivatives. One common method involves the reaction of 1-bromo-3-nitrobenzene with resorcinol in the presence of anhydrous potassium carbonate under reflux conditions . The reaction typically proceeds as follows:
- Dissolve resorcinol in a suitable solvent such as dimethylformamide (DMF).
- Add anhydrous potassium carbonate to the solution.
- Introduce 1-bromo-3-nitrobenzene to the reaction mixture.
- Reflux the mixture for several hours until the desired product is formed.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-Nitro-3-(3-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-Nitro-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkyl groups.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-Amino-3-(3-aminophenoxy)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Quinones and other oxidized products.
科学研究应用
1-Nitro-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-Nitro-3-(3-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. The ether linkage provides structural stability and influences the compound’s reactivity and solubility.
相似化合物的比较
1-Nitro-3-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds:
1-Nitro-4-(4-nitrophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1-Nitro-2-(2-nitrophenoxy)benzene:
1-Nitro-3-(4-nitrophenoxy)benzene: Similar compound with different positioning of nitro groups, affecting its chemical behavior.
属性
CAS 编号 |
38490-83-4 |
|---|---|
分子式 |
C12H8N2O5 |
分子量 |
260.20 g/mol |
IUPAC 名称 |
1-nitro-3-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H |
InChI 键 |
QYBOKWQLGVZMHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,6-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12459344.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12459349.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B12459353.png)

![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)

![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)
![4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12459390.png)
![4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)


![3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12459413.png)
![4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B12459422.png)
